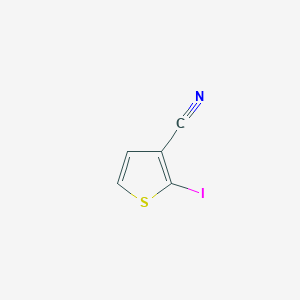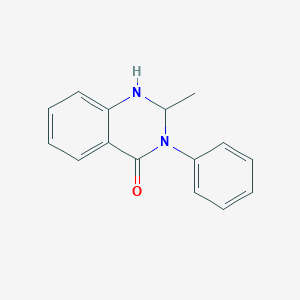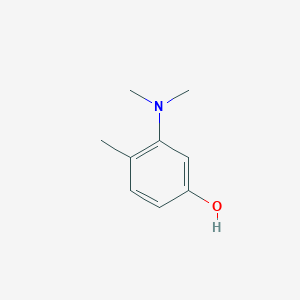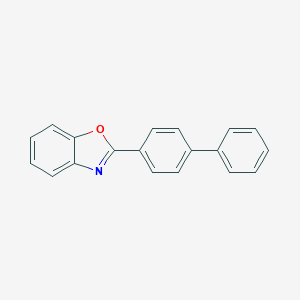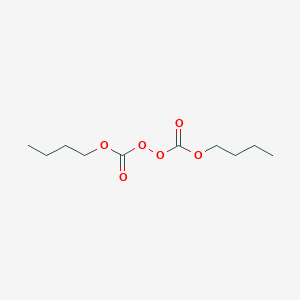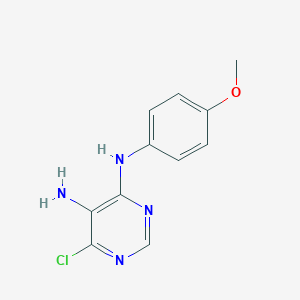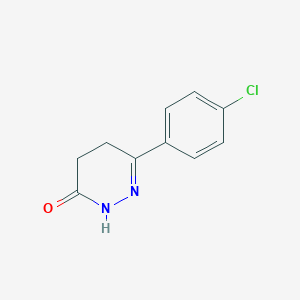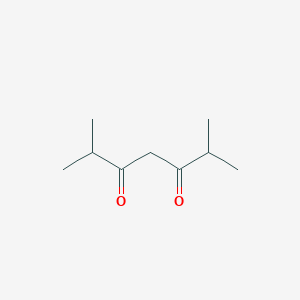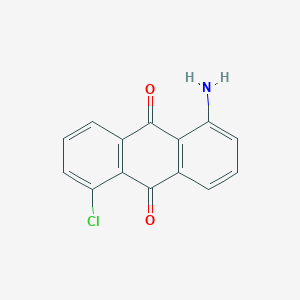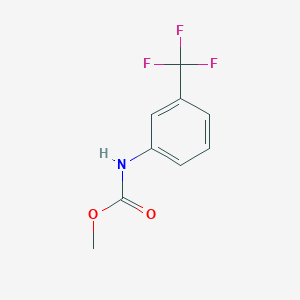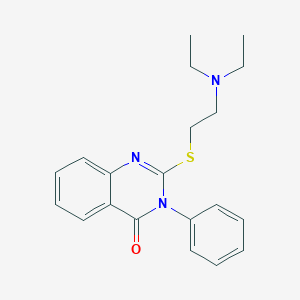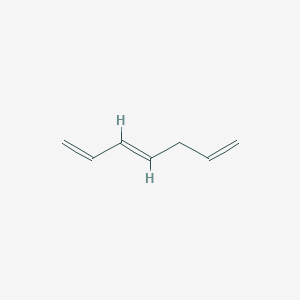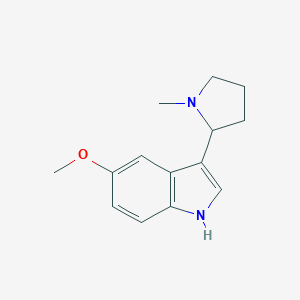
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as 5-MeO-MiPT, is a synthetic chemical compound that belongs to the class of tryptamines. It is a potent psychedelic substance that has gained popularity in recent years due to its unique properties and potential use in scientific research.
Mécanisme D'action
The mechanism of action of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole is not fully understood, but it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception, mood, and thought processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole include increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, changes in perception, and altered thought processes. In some cases, it can cause nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its potency, which allows for smaller doses to be used. Additionally, its unique properties make it a valuable tool for investigating the effects of psychedelic substances on the brain and behavior. However, one limitation is the potential for adverse effects, which must be carefully monitored in order to ensure the safety of study participants.
Orientations Futures
There are several potential future directions for research on 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole. One area of interest is its potential therapeutic use in treating mental health disorders such as depression and anxiety. Additionally, further investigation is needed to fully understand its mechanism of action and the effects it has on the brain and behavior. Finally, there is a need for more research on the potential risks and benefits of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in scientific research.
In conclusion, 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole is a synthetic chemical compound that has gained popularity in recent years due to its unique properties and potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential risks and benefits of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in scientific research.
Méthodes De Synthèse
The synthesis of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 5-methoxyindole-3-acetic acid with N-methylpyrrolidine and thionyl chloride. The resulting product is then treated with lithium aluminum hydride to reduce the carboxylic acid to an alcohol, followed by a final step of N-methylation with methyl iodide. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole has shown potential in scientific research in various fields, including neuroscience, pharmacology, and psychiatry. It has been used in studies to investigate the effects of psychedelic substances on the brain and behavior. Additionally, it has been studied for its potential therapeutic use in treating mental health disorders such as depression and anxiety.
Propriétés
Numéro CAS |
19137-94-1 |
|---|---|
Nom du produit |
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2O/c1-16-7-3-4-14(16)12-9-15-13-6-5-10(17-2)8-11(12)13/h5-6,8-9,14-15H,3-4,7H2,1-2H3 |
Clé InChI |
NNCOKSDPKDOAOW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OC |
SMILES canonique |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OC |
Synonymes |
3-(N-methylpyrrolidin-2-ylmethyl)-5-methoxyindole 3-MPMMeO-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
